molecular formula C8H15N3O B13624283 2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine

2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine

Cat. No.: B13624283
M. Wt: 169.22 g/mol
InChI Key: CIRPBIXEZBBJRJ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. Substitution reactions often require nucleophiles such as halides or alkoxides .

Major Products Formed

Major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can disrupt the normal function of microbial cells, leading to their death. Additionally, the compound can scavenge free radicals, providing antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and amine groups provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-ethoxy-2-(3-methylimidazol-4-yl)ethanamine

InChI

InChI=1S/C8H15N3O/c1-3-12-8(4-9)7-5-10-6-11(7)2/h5-6,8H,3-4,9H2,1-2H3

InChI Key

CIRPBIXEZBBJRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=CN=CN1C

Origin of Product

United States

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